molecular formula C9H10N4 B1426906 4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine CAS No. 1339580-64-1

4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine

Cat. No. B1426906
M. Wt: 174.2 g/mol
InChI Key: KSDBTFDXGJIKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine (referred to as MPZA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPZA is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Leukemia Treatment

  • Scientific Field : Medical Science, Oncology
  • Application Summary : This compound is structurally similar to Imatinib, a therapeutic agent used to treat chronic myelogenic leukemia . Imatinib specifically inhibits the activity of tyrosine kinases .
  • Methods of Application : The molecule forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
  • Results : Imatinib has been proven effective in treating chronic myelogenic leukemia .

Synthesis of Bioactive Compounds

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : This compound is used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .
  • Methods of Application : The synthesis involves the use of magnesium oxide nanoparticles .
  • Results : The synthesized compounds showed more cytotoxic activity than the reference drug (i.e., imatinib). One of the compounds gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines .

Anti-tubercular Agents

  • Scientific Field : Medical Science, Infectious Diseases
  • Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
  • Methods of Application : The details of the synthesis process are not provided in the search results .
  • Results : The results of the anti-tubercular activity evaluation are not provided in the search results .

Structural Characterization of Imatinib

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : This compound has been structurally characterized in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) .
  • Methods of Application : The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
  • Results : The study provides insights into the structural characteristics of Imatinib .

Synthesis of Thiazolidine Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Thiazolidine motifs, which are similar to the structure of “4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine”, are used in the synthesis of diverse natural and bioactive compounds .
  • Methods of Application : Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed .
  • Results : The synthesized compounds show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Anti-Tubercular Agents

  • Scientific Field : Medical Science, Infectious Diseases
  • Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
  • Methods of Application : The details of the synthesis process are not provided in the search results .
  • Results : The results of the anti-tubercular activity evaluation are not provided in the search results .

Structural Characterization of Imatinib

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : This compound has been structurally characterized in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) .
  • Methods of Application : The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups .
  • Results : The study provides insights into the structural characteristics of Imatinib .

Synthesis of Thiazolidine Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Thiazolidine motifs, which are similar to the structure of “4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine”, are used in the synthesis of diverse natural and bioactive compounds .
  • Methods of Application : Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed .
  • Results : The synthesized compounds show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .

Anti-Tubercular Agents

  • Scientific Field : Medical Science, Infectious Diseases
  • Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
  • Methods of Application : The details of the synthesis process are not provided in the search results .
  • Results : The results of the anti-tubercular activity evaluation are not provided in the search results .

properties

IUPAC Name

4-methyl-1-pyridin-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-6-13(12-9(7)10)8-3-2-4-11-5-8/h2-6H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDBTFDXGJIKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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